molecular formula C8H9BrOS B8593511 2-Bromo-1-thiophen-3-yl-butan-1-one

2-Bromo-1-thiophen-3-yl-butan-1-one

Cat. No. B8593511
M. Wt: 233.13 g/mol
InChI Key: NWBAFTPOOOALMF-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

1-Thiophen-3-yl-butan-1-one (6.7 g. 43 mmol) in 210 mL diethyl ether was cooled to zero degrees C., and 0.6 ml glacial acetic acid was added dropwise, followed by bromine (2.26 ml, 46 mmol) dropwise. The reaction mixture was allowed to warm to room temperature over hours. The reaction mixture was washed the with water, 1 N sodium thiosulfate, brine, and then dried over magnesium sulfate. Solvent was removed under reduced pressure to give an oil which was chromatographed (5% EtOAc/Hexanes) to give 6.1 g 2-Bromo-1-thiophen-3-yl-butan-1-one, 79%, as an oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:10])[CH2:7][CH2:8][CH3:9])=[CH:2]1.C(O)(=O)C.[Br:15]Br>C(OCC)C>[Br:15][CH:7]([CH2:8][CH3:9])[C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)=[O:10]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
S1C=C(C=C1)C(CCC)=O
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.26 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed the with water, 1 N sodium thiosulfate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed (5% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CSC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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